molecular formula C11H20Cl2N4O2 B1421144 Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride CAS No. 1185126-63-9

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride

Número de catálogo: B1421144
Número CAS: 1185126-63-9
Peso molecular: 311.21 g/mol
Clave InChI: LFVKKGRSHUKUNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by its unique structure, which includes a morpholine ring, a carboxylic acid group, and an amide linkage attached to a pyrazolyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the reaction of morpholine-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazol-4-ylamine under acidic conditions.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a strong acid catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production by using larger reaction vessels and continuous flow reactors to increase efficiency and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to analyze the product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or aldehyde.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring or the pyrazolyl moiety are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction can produce alcohols and aldehydes.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Morpholine derivatives are widely recognized for their pharmacological properties, including their ability to act as inhibitors of various biological targets. The compound in focus has been studied for its potential as an ERK5 inhibitor , which is significant for its role in cancer therapy. Research indicates that modifications at the morpholine ring can enhance the potency and pharmacokinetics of these compounds, making them suitable candidates for drug development .

Table 1: Summary of Morpholine Derivatives and Their Biological Activities

Compound NameBiological TargetActivityReference
Morpholine-2-carboxylic acid derivativeERK5Inhibitor
Pyrazole derivativesVarious kinasesAntiproliferative
Morpholine-based compoundsNa v 1.8 channelInhibitor

Anticancer Activity

Recent studies have demonstrated that morpholine derivatives exhibit significant anticancer properties. For instance, novel 1H-pyrazole-3-carboxamide derivatives have shown promising results in inhibiting the proliferation of cancer cells, suggesting that the incorporation of pyrazole moieties can enhance the anticancer efficacy of morpholine derivatives .

Case Study: Anticancer Effects of Pyrazole Derivatives

A study focusing on the synthesis of various pyrazole derivatives revealed that certain modifications led to increased inhibition of cancer cell growth. The results highlighted the potential of these compounds as therapeutic agents in oncology, particularly against resistant cancer cell lines .

Pharmacokinetics and Drug Design

The design of morpholine-containing compounds often involves optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The introduction of substituents on the morpholine ring has been shown to influence these properties significantly. For example, small lipophilic substituents can improve membrane permeability and bioavailability .

Table 2: Pharmacokinetic Properties of Selected Morpholine Derivatives

Compound NameBioavailability (%)Membrane PermeabilityReference
Compound A42Low
Compound B60Moderate
Compound C30High

Neurological Applications

Morpholine derivatives have also been explored for their potential in treating neurological disorders due to their ability to modulate ion channels. Specifically, compounds targeting the Na v 1.8 channel have been identified as promising candidates for pain management therapies .

Mecanismo De Acción

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride is unique due to its specific structural features and potential applications. Similar compounds include other morpholine derivatives and pyrazolyl amides, which may have different biological activities and uses. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.

Comparación Con Compuestos Similares

  • Morpholine-2-carboxylic acid derivatives: These compounds share the morpholine ring structure but may have different substituents on the ring.

  • Pyrazolyl amides: These compounds contain the pyrazolyl moiety but may have different amide linkages and substituents.

Actividad Biológica

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride is a complex organic compound that exhibits a unique structure combining morpholine and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiparasitic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11H16Cl2N4O2, with a molar mass of approximately 285.17 g/mol. The presence of functional groups such as the morpholine ring, carboxylic acid, and amide bond contributes to its reactivity and biological activity.

Key Functional Groups

Functional GroupDescription
Morpholine RingA six-membered heterocyclic compound with nitrogen and oxygen.
Pyrazole RingA five-membered ring containing two nitrogen atoms, known for biological activity.
Amide BondA carbonyl group linked to a nitrogen atom, enhancing solubility and stability.

Antimicrobial Activity

Research has indicated that morpholine derivatives possess notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Case Study: Antimicrobial Efficacy

A study conducted on related morpholine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized below:

Compound NameMIC (mg/mL)Active Against
Morpholine derivative A0.025Staphylococcus aureus
Morpholine derivative B0.050Escherichia coli
Morpholine derivative C0.075Pseudomonas aeruginosa

These results suggest that the incorporation of morpholine into the structure enhances antimicrobial potency .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. In particular, studies have focused on its ability to inhibit specific enzymes involved in parasite metabolism.

Case Study: Antimalarial Potential

Research on similar pyrazole-containing compounds has demonstrated their efficacy against Plasmodium falciparum, the malaria-causing parasite. For instance:

  • Inhibition of PfATP4 : Compounds targeting PfATP4 have shown significant activity with EC50 values ranging from 0.010 to 0.100 µM.
  • Metabolic Stability : Modifications to the core structure improved metabolic stability in human microsomes, crucial for therapeutic development.

The findings indicate that morpholine derivatives can be optimized for enhanced antiparasitic activity while maintaining favorable pharmacokinetic properties .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.
  • Membrane Disruption : It may affect bacterial cell membrane integrity, leading to cell lysis.
  • Receptor Interaction : Potential interactions with cellular receptors could modulate biological responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via solvent-assisted or solid-phase methods. For example, analogous pyrazole-carboxamide derivatives are synthesized by refluxing precursors (e.g., 3-formyl-indole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adjusting stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and using polar aprotic solvents (e.g., DMF) can enhance yields. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted morpholine intermediates .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) should be tested using UV-Vis spectroscopy or gravimetric analysis. Stability studies require incubating the compound at 37°C in pH 7.4 buffer, followed by LC-MS to detect decomposition products (e.g., morpholine ring hydrolysis or amide bond cleavage). For analogs, solubility in water is confirmed via dynamic light scattering (DLS), while decomposition under oxidative stress is assessed using H₂O₂ .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the morpholine ring protons (δ 3.5–4.0 ppm) and pyrazole methyl/ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH₂CH₃) .
  • LC-MS : Molecular ion peaks at m/z ~285.17 (C₁₀H₁₃N₃O₂) with fragmentation patterns indicating loss of HCl (Δ m/z ~36) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How does the compound’s dual morpholine-pyrazole architecture influence its binding affinity to kinase targets, and how can conflicting bioactivity data be resolved?

  • Methodological Answer : The morpholine ring’s oxygen atom may form hydrogen bonds with kinase active sites (e.g., MAPK pathways), while the pyrazole’s hydrophobic groups enhance membrane permeability. Conflicting bioactivity data (e.g., upregulation vs. downregulation in kinase assays) can arise from assay conditions (e.g., ATP concentration, pH). Resolve discrepancies by standardizing assays:

  • Use uniform ATP levels (1 mM) and buffer systems (HEPES, pH 7.5).
  • Validate results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. What strategies can mitigate instability of the amide bond during in vitro pharmacological studies?

  • Methodological Answer : The amide bond’s susceptibility to hydrolysis is pH-dependent. Stabilization strategies include:

  • Prodrug Design : Replace the amide with a carbamate or ester pro-moiety cleaved intracellularly.
  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to shield the bond from aqueous degradation .

Q. How do structural analogs (e.g., morpholine-3-carboxylic acid derivatives) compare in reactivity and bioactivity, and what computational tools support SAR analysis?

  • Methodological Answer : Morpholine-3-carboxylic acid lacks the amide group, reducing nucleophilic stability but increasing electrophilic reactivity. SAR analysis requires:

  • Docking Simulations : Use AutoDock Vina to compare binding poses of analogs with targets (e.g., trypsinogen-activating kinases).
  • DFT Calculations : Assess electronic effects (e.g., charge distribution on the morpholine ring) using Gaussian09 .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s role in calcium signaling pathways?

  • Methodological Answer : Discrepancies may stem from cell-type specificity (e.g., pancreatic acinar cells vs. neuronal cells). Resolve by:

  • Calcium Imaging : Use Fluo-4 AM dye in target cells to quantify Ca²⁺ flux under compound treatment.
  • Knockdown Studies : siRNA silencing of candidate kinases (e.g., MAPK1) to isolate pathway contributions .

Propiedades

IUPAC Name

N-(1-ethyl-3-methylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVKKGRSHUKUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.